Hexyl(methyl)diphenylarsanium iodide
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Overview
Description
Hexyl(methyl)diphenylarsanium iodide is an organoarsenic compound characterized by the presence of a hexyl group, a methyl group, and two phenyl groups attached to an arsenic atom, with an iodide ion as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexyl(methyl)diphenylarsanium iodide can be synthesized through a multi-step process involving the reaction of hexyl iodide, methyl iodide, and diphenylarsine. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the formation of the arsonium salt. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, including temperature, pressure, and concentration of reactants, to optimize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
Hexyl(methyl)diphenylarsanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state species.
Reduction: Reduction reactions can convert the arsonium compound to lower oxidation state arsenic compounds.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles, such as halides or pseudohalides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium chloride, sodium bromide, or thiocyanate can be used under mild conditions, typically in polar solvents.
Major Products Formed
Oxidation: Arsenic oxides or arsenates.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Corresponding arsonium halides or pseudohalides.
Scientific Research Applications
Hexyl(methyl)diphenylarsanium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hexyl(methyl)diphenylarsanium iodide involves its interaction with molecular targets, such as enzymes or cellular receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Triphenylarsine: Similar structure but with three phenyl groups attached to arsenic.
Hexylarsine: Contains a hexyl group attached to arsenic.
Methylarsine: Contains a methyl group attached to arsenic.
Uniqueness
Hexyl(methyl)diphenylarsanium iodide is unique due to the combination of hexyl, methyl, and diphenyl groups attached to arsenic, which imparts distinct chemical and biological properties
Properties
CAS No. |
64192-53-6 |
---|---|
Molecular Formula |
C19H26AsI |
Molecular Weight |
456.2 g/mol |
IUPAC Name |
hexyl-methyl-diphenylarsanium;iodide |
InChI |
InChI=1S/C19H26As.HI/c1-3-4-5-12-17-20(2,18-13-8-6-9-14-18)19-15-10-7-11-16-19;/h6-11,13-16H,3-5,12,17H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
MPRABPARCBCRQY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC[As+](C)(C1=CC=CC=C1)C2=CC=CC=C2.[I-] |
Origin of Product |
United States |
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